molecular formula C18H16BrN3O4S B11353297 N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-3,4,5-trimethoxybenzamide

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-3,4,5-trimethoxybenzamide

Cat. No.: B11353297
M. Wt: 450.3 g/mol
InChI Key: HXHJGAJJQIZMKV-UHFFFAOYSA-N
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Description

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-3,4,5-trimethoxybenzamide is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-3,4,5-trimethoxybenzamide typically involves a multi-step process. One common method starts with the preparation of 4-bromobenzoyl chloride, which is then reacted with thiosemicarbazide to form the intermediate 4-bromophenylthiosemicarbazide. This intermediate undergoes cyclization in the presence of a dehydrating agent, such as phosphorus oxychloride, to yield the 1,2,4-thiadiazole ring. Finally, the thiadiazole derivative is coupled with 3,4,5-trimethoxybenzoic acid under appropriate conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-3,4,5-trimethoxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . The presence of the bromophenyl and trimethoxybenzamide groups enhances its binding affinity and specificity for these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-3,4,5-trimethoxybenzamide stands out due to its unique combination of a bromophenyl group and a trimethoxybenzamide moiety. This combination enhances its chemical stability, biological activity, and potential for diverse applications. Its ability to undergo various chemical reactions and its effectiveness in inhibiting specific molecular targets make it a valuable compound in research and industry .

Properties

Molecular Formula

C18H16BrN3O4S

Molecular Weight

450.3 g/mol

IUPAC Name

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C18H16BrN3O4S/c1-24-13-8-11(9-14(25-2)15(13)26-3)17(23)21-18-20-16(22-27-18)10-4-6-12(19)7-5-10/h4-9H,1-3H3,(H,20,21,22,23)

InChI Key

HXHJGAJJQIZMKV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC(=NS2)C3=CC=C(C=C3)Br

Origin of Product

United States

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